molecular formula HOOC(CH2)20COOH B549199 Docosanedioic acid CAS No. 505-56-6

Docosanedioic acid

Cat. No. B549199
CAS RN: 505-56-6
M. Wt: 370.6 g/mol
InChI Key: DGXRZJSPDXZJFG-UHFFFAOYSA-N
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Description

Docosanedioic acid is a dicarboxylic acid with the linear formula HOOC(CH2)20COOH . It finds uses in organic chemistry and is a starting material for ultrasound contrast agents . It is also used to produce the fluffy white solid 1,22-docosanediol, which in turn is a precursor to 1,22-bis-2-(trimethylammonium)ethylphospatyldocosane, a phosphocholine derivative with antifungal activity .


Synthesis Analysis

The synthesis of Docosanedioic acid can be achieved through several methods. One method involves the reaction of Disodium 7,16-diketodocosanedioate with triethanolamine, hydrazine hydrate, potassium hydroxide, and a little hydrochloric acid to afford docosanedioic acid via a Wolff–Kishner reduction . Alternatively, 2,5-bis(ω-carboyoctyl)thiophene can be desulfurized with Raney nickel to afford docosanedioic acid . It can also be produced through oxidative coupling of 10-undecynoic acid to docosa-10,12-diynedoic acid and reduction of this intermediate with a palladium catalyst .


Molecular Structure Analysis

The molecular formula of Docosanedioic acid is C22H42O4 . The molecular weight is 370.6 g/mol . The InChI representation is InChI=1S/C22H42O4/c23-21(24)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(25)26/h1-20H2,(H,23,24)(H,25,26) .


Chemical Reactions Analysis

Docosanedioic acid is involved in several chemical reactions. For instance, it is used to produce the fluffy white solid 1,22-docosanediol, which in turn is a precursor to 1,22-bis-2-(trimethylammonium)ethylphospatyldocosane, a phosphocholine derivative with antifungal activity .


Physical And Chemical Properties Analysis

Docosanedioic acid appears as a white solid . It has a density of 0.972 g/cm3 . The melting point ranges from 119–125 °C , and the boiling point is 527 °C . It is insoluble in water .

Scientific Research Applications

  • Nanoemulsion Drug Delivery : A study by Puri et al. (2016) explored the development of self-nanoemulsifying drug delivery systems (SNEDDS) for docosahexaenoic acid (DHA), a form of docosanedioic acid. This formulation improved the bioavailability and absorption of DHA, suggesting potential applications in drug delivery and nutrient absorption enhancement (Puri et al., 2016).

  • Enzymatic Oxidation Pathways : Sanders et al. (2005) discovered two enzymatic pathways for the ω-oxidation of docosanoic acid in rat liver microsomes. This finding has implications for understanding the metabolic processing of docosanedioic acid and its derivatives in biological systems (Sanders et al., 2005).

  • Alzheimer’s Disease Research : Hashimoto et al. (2002) investigated the effect of dietary pre-administration of DHA on Alzheimer's disease model rats. Their findings indicated that DHA could be a prophylactic agent for preventing learning deficiencies associated with Alzheimer’s, highlighting its potential in neurodegenerative disease research (Hashimoto et al., 2002).

  • Solid-SNEDDS Formulation : Singh et al. (2019) developed a novel water-soluble Solid Self Nano-Emulsifying Drug Delivery System (S-SNEDDS) of DHA oil, which showed improved physical and oxidative stability, bioavailability, and therapeutic performance. This is significant for the pharmaceutical applications of DHA (Singh et al., 2019).

  • Glial Cells Modulation in Alzheimer’s : Heras-Sandoval et al. (2016) reviewed the role of DHA in modulating glial cell activity in Alzheimer's disease. This research suggests that DHA can impact neuroinflammation and cellular support in neurological disorders (Heras-Sandoval et al., 2016).

  • Anti-inflammatory and Neuroprotective Effects : Hong et al. (2003) discovered that DHA is a precursor to protective mediators like docosatrienes and resolvins, which have potent anti-inflammatory and neuroprotective roles. This finding is crucial for understanding DHA's potential in treating inflammation-related disorders (Hong et al., 2003).

  • Cancer Research : Zhang Le-ming (2009) discussed the potential of DHA in inhibiting the genesis and development of malignant neoplasms, suggesting its use in cancer therapy and prevention (Zhang Le-ming, 2009).

Safety And Hazards

Docosanedioic acid can cause skin irritation and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . It should be used only outdoors or in a well-ventilated area .

Future Directions

Docosanedioic acid finds uses in organic chemistry and is a starting material for ultrasound contrast agents . It is also used to produce the fluffy white solid 1,22-docosanediol, which in turn is a precursor to 1,22-bis-2-(trimethylammonium)ethylphospatyldocosane, a phosphocholine derivative with antifungal activity . These applications suggest potential future directions for the use of Docosanedioic acid in various fields.

properties

IUPAC Name

docosanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O4/c23-21(24)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(25)26/h1-20H2,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXRZJSPDXZJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCCC(=O)O)CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198519
Record name Docosanedioic acid
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Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docosanedioic acid

CAS RN

505-56-6
Record name Docosanedioic acid
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Record name Docosanedioic acid
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Record name Docosanedioic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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